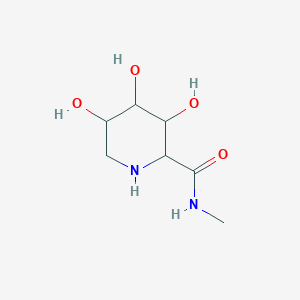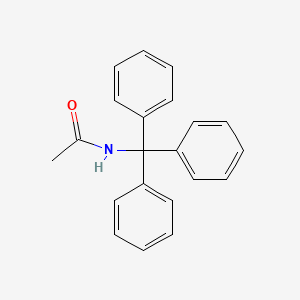
6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is known for its complex fused ring system, which includes a benzene ring, a thiopyran ring, and a quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiophene with 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
6H-BENZOPYRANO(4,3-b)QUINOLINE: Lacks the sulfur atom present in 6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE.
6H-THIOCHROMENO(4,3-b)QUINOLINE: Similar structure but with variations in the fused ring system.
Uniqueness
This compound is unique due to the presence of both sulfur and nitrogen atoms within its fused ring system. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .
属性
CAS 编号 |
225-57-0 |
|---|---|
分子式 |
C16H11NS |
分子量 |
249.3 g/mol |
IUPAC 名称 |
6H-thiochromeno[4,3-b]quinoline |
InChI |
InChI=1S/C16H11NS/c1-3-7-14-11(5-1)9-12-10-18-15-8-4-2-6-13(15)16(12)17-14/h1-9H,10H2 |
InChI 键 |
PNSMXZODIXFDRD-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)
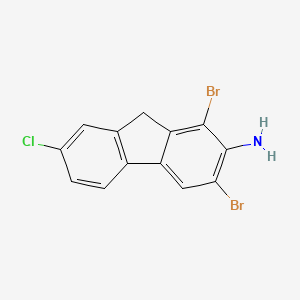
![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
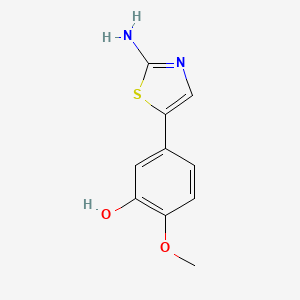
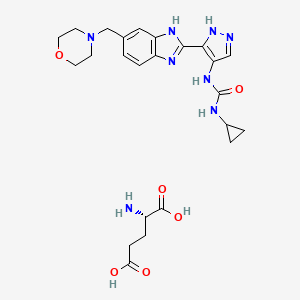

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
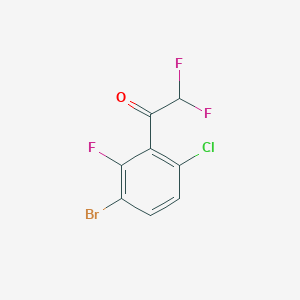
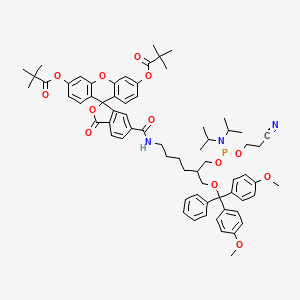
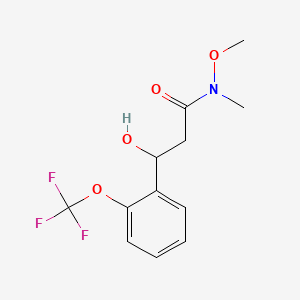
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
